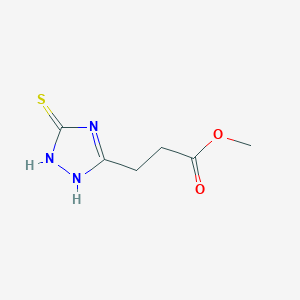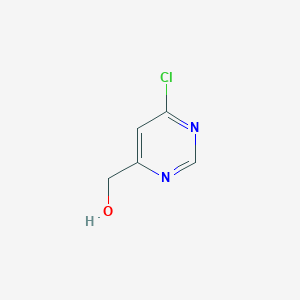![molecular formula C8H11N3 B1429806 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine CAS No. 933688-17-6](/img/structure/B1429806.png)
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine
Overview
Description
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. The structure of this compound includes a pyridine ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown activity on kinase inhibition , suggesting that kinases could be potential targets for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine.
Mode of Action
If we consider the activity of similar compounds, it’s possible that this compound might interact with its targets (potentially kinases) to inhibit their function .
Biochemical Pathways
Given the potential kinase inhibition activity, it could impact various cellular processes regulated by kinases, including cell growth, differentiation, and apoptosis .
Result of Action
If it acts as a kinase inhibitor like similar compounds, it could potentially influence cell growth, differentiation, and apoptosis .
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods may involve optimized versions of these synthetic routes to ensure higher yields and purity.
Chemical Reactions Analysis
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield tetrahydro derivatives .
Scientific Research Applications
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine has a wide range of applications in scientific research. In chemistry, it serves as a valuable scaffold for the development of new compounds with potential biological activities. In biology and medicine, derivatives of this compound have shown promise as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . Additionally, it is used in the development of organic materials and natural products .
Comparison with Similar Compounds
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds share a similar nitrogen-containing heterocyclic structure but may differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound makes it a valuable scaffold for drug discovery and other scientific research .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-5-4-10-7-6-9-3-2-8(7)11/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXJGMTMBKZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)




